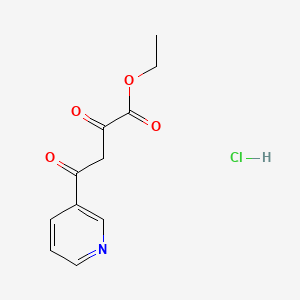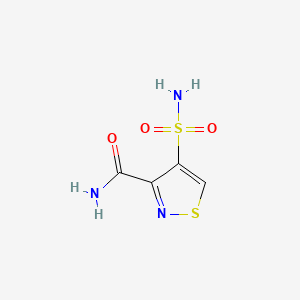![molecular formula C10H19N3O2 B6610682 tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate CAS No. 2866317-79-3](/img/structure/B6610682.png)
tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate, also known as TBDC, is a synthetic organic compound belonging to the class of carbamates. It is a white, crystalline solid with a molecular weight of 275.37 g/mol and a melting point of 21°C. TBDC is a member of the diazirine family of compounds, which are known for their photochemical reactivity. TBDC has been studied extensively for its potential applications in scientific research, including its use as a photochemical reagent, a protein-labeling agent, and a photo-cross-linking agent.
科学的研究の応用
Tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate has a variety of applications in scientific research. It is commonly used as a photochemical reagent, as it can be activated with light of a specific wavelength to form a reactive species that can be used to initiate a variety of reactions. tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate is also used as a protein-labeling agent, as it can be used to covalently attach labels to proteins. Finally, tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate can be used as a photo-cross-linking agent, as it can be used to form covalent bonds between proteins.
作用機序
Tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate can be activated with light of a specific wavelength to form a reactive species known as a diazirine. The diazirine is a short-lived, highly reactive species that can react with nucleophiles such as proteins and other molecules. The reaction between the diazirine and the nucleophile results in the formation of a covalent bond between the two molecules.
Biochemical and Physiological Effects
tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate has been studied for its potential effects on biochemical and physiological processes. Studies have shown that tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate can be used to label proteins, which can be used to study protein structure and function. tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate has also been studied for its potential use as a photo-cross-linking agent, which can be used to study protein-protein interactions. Additionally, tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate has been studied for its potential use in photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizing agent.
実験室実験の利点と制限
Tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate has several advantages for laboratory experiments. It is relatively easy to synthesize and can be activated with light of a specific wavelength, which makes it easier to control the reaction conditions. Additionally, tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate is a relatively stable compound, which makes it easier to store and handle. However, tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate can also be toxic, and care must be taken when handling it in the laboratory.
将来の方向性
There are several potential future directions for tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate research. One potential area of research is the development of new methods for synthesizing tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate. Additionally, tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate can be used to study the structure and function of proteins, and further research could be conducted to explore the potential applications of tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate in this area. Finally, tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate could be used to study protein-protein interactions, and further research could be conducted to explore the potential applications of tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate in this area.
合成法
Tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate can be synthesized from a variety of starting materials, including tert-butyl bromide and 4-(3H-diazirin-3-yl)butan-1-ol. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran (THF). The reaction is catalyzed by a base such as triethylamine or potassium carbonate, and the product is isolated by precipitation or extraction.
特性
IUPAC Name |
tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-10(2,3)15-9(14)11-7-5-4-6-8-12-13-8/h8H,4-7H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJSZJVEHAMOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC1N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B6610617.png)
![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B6610620.png)
![lambda2-ruthenium(2+) bis(2,2'-bipyridine) 6,9,15,17,22-pentaazapentacyclo[12.8.0.0^{2,7}.0^{8,13}.0^{16,21}]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene bis(hexafluoro-lambda5-phosphanuide)](/img/structure/B6610627.png)




![rac-methyl (1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B6610659.png)



